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Introduction
The stereoselective polymerization of 1,3-butadiene is a cornerstone of synthetic rubber

production, yielding polymers with distinct microstructures that dictate their physical properties

and applications.[1] Depending on the catalyst system and polymerization conditions, four

primary stereoregular structures can be obtained: cis-1,4-polybutadiene, trans-1,4-

polybutadiene, syndiotactic 1,2-polybutadiene, and isotactic 1,2-polybutadiene.[1] High cis-1,4-

polybutadiene is renowned for its excellent elasticity and wear resistance, making it

indispensable for tire manufacturing.[2] trans-1,4-Polybutadiene is a semi-crystalline

thermoplastic, while atactic 1,2-polybutadiene is an elastomer and syndiotactic 1,2-

polybutadiene is a thermoplastic elastomer. Control over the polymer's microstructure is

achieved through the careful selection of transition metal catalysts, co-catalysts, and reaction

parameters.[3][4] This document provides detailed application notes and protocols for the

synthesis of these various polybutadiene isomers.

Synthesis of High cis-1,4-Polybutadiene
High cis-1,4-polybutadiene (>90%) is commercially significant and typically synthesized using

Ziegler-Natta catalysts based on titanium, cobalt, nickel, or neodymium.[1] Lanthanide-based

catalysts, particularly neodymium systems, are highly regarded for their exceptional cis-

selectivity and ability to produce linear polymers.[1][5] Cobalt-based systems are also highly

effective and can achieve cis-1,4 content exceeding 98%.[6]
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Data Presentation: Neodymium and Cobalt-Based
Catalyst Systems
The following tables summarize quantitative data for the synthesis of high cis-1,4-

polybutadiene using representative neodymium and cobalt-based catalyst systems.

Table 1: Neodymium-Based Catalysis for cis-1,4-Polybutadiene Synthesis

Catal
yst
Syste
m

[Bd]/[
Nd]
Molar
Ratio

Al/Nd
Molar
Ratio

Temp.
(°C)

Time
(h)

Yield
(%)

cis-
1,4
(%)

trans-
1,4
(%)

1,2-
Vinyl
(%)

M w
/M n

Nd(C
F₃SO₃
)₃·3TO
P /
Al(i-
Bu)₃[
7]

2000 30 20 2 88.2 97.1 2.2 0.7 2.59

NdV₃ /

DIBAH

/

Me₂Si

Cl₂[2]

1850 20 70 0.5 98 >97 <2 <1 3.1

| NdCl₃·3iPrOH / TIBA / DIBAC | 1000 | 30 | 50 | 2 | 95 | 96.5 | 2.8 | 0.7 | 4.2 |

Data sourced from references[7] and[2]. Note: NdV₃ = Neodymium Versatate; DIBAH =

Diisobutylaluminium Hydride; TOP = Tris(2-ethylhexyl)phosphate; Al(i-Bu)₃ =

Triisobutylaluminium; TIBA = Triisobutylaluminum; DIBAC = Diisobutylaluminum chloride.

Table 2: Cobalt-Based Catalysis for cis-1,4-Polybutadiene Synthesis
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Cataly
st
Syste
m

[Al]/[C
o]
Molar
Ratio

[Bd]/[C
o]
Molar
Ratio

Temp.
(°C)

Time
(min)

Yield
(%)

cis-1,4
(%)

trans-
1,4 (%)

1,2-
Vinyl
(%)

CoL₂¹ /
AlEt₂Cl
[8]

400 5000 25 10 99 97.4 1.8 0.8

CoCl₂(d

hbp) /

MAO[3]

300 1000 25 1 87 94.6 3.3 2.2

| Co(acac)₂ / MAO / PPh₃ | 100 | 1000 | 25 | 1 | - | >99 | - | - |

Data sourced from references[3] and[8]. Note: ¹CoL₂ represents a specific cobalt complex with

a tridentate Schiff base ligand. dhbp = 6,6′-dihydroxy-2,2′-bipyridine; MAO =

Methylaluminoxane.

Experimental Protocol: cis-1,4-Polybutadiene using
Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃
This protocol is adapted from the synthesis of high cis-1,4 polybutadiene with a neodymium-

based binary catalyst.[7]

Materials:

Neodymium(III) trifluoromethane sulfonate coordinated with tris(2-ethylhexyl)phosphate

(Nd(CF₃SO₃)₃·3TOP) catalyst complex

Triisobutylaluminium (Al(i-Bu)₃) as a 1.0 M solution in hexane

1,3-Butadiene (polymerization grade), typically as a solution in hexane (e.g., 1.9 M)

Hexane (anhydrous)

Ethanol containing 1 wt% 2,6-di-tert-butyl-p-cresol (stabilizer)
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Methanol

Standard Schlenk line apparatus, syringes, and nitrogen atmosphere

Procedure:

Catalyst Preparation: In a glovebox under a nitrogen atmosphere, prepare a stock solution of

the Nd(CF₃SO₃)₃·3TOP complex in anhydrous hexane (e.g., 0.013 M).

Catalyst Activation (Aging):

In a nitrogen-purged Schlenk tube equipped with a magnetic stirrer, add the required

volume of the Nd catalyst stock solution.

Using a syringe, add the desired amount of Al(i-Bu)₃ solution to achieve the target Al/Nd

molar ratio (e.g., 30:1).

Age the catalyst solution by stirring at room temperature for 15 minutes. The solution color

may change, indicating activation.

Polymerization:

Cool the Schlenk tube containing the activated catalyst in an ice bath or cryostat set to the

reaction temperature (e.g., 20°C).

Rapidly inject the 1,3-butadiene solution into the stirred catalyst solution to achieve the

target monomer-to-catalyst ratio (e.g., [Bd]/[Nd] = 2000).

Maintain the reaction at the set temperature for the specified duration (e.g., 2 hours). The

viscosity of the solution will increase as the polymer forms.

Termination and Precipitation:

Quench the polymerization by adding 2-3 mL of ethanol containing the stabilizer.

Pour the polymer solution into a beaker containing an excess of methanol to precipitate

the polybutadiene.
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Wash the precipitated white solid repeatedly with fresh methanol to remove catalyst

residues.

Drying and Characterization:

Collect the polymer by filtration and dry it under vacuum at 40°C until a constant weight is

achieved.

Characterize the polymer's microstructure (cis-1,4 content) using FT-IR or NMR

spectroscopy and its molecular weight and distribution by Gel Permeation

Chromatography (GPC).

Visualization: Polymerization Workflow and Mechanism

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Preparation & Activation

Polymerization

Work-up & Isolation

Nd Complex in Hexane

Add Al(i-Bu)3

[Al]/[Nd] = 30

Age Catalyst (15 min)

Inject Butadiene

Activated Catalyst

React at 20°C for 2h

[Bd]/[Nd] = 2000

Quench with Stabilized EtOH

Polymer Solution

Precipitate in MeOH

Wash & Filter

Dry under Vacuum

Characterization (FT-IR, GPC)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b1212224?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Ln]-R

Coordinated Complex

 +

η⁴-s-cis
Butadiene

Insertion Step

η³-anti-Allyl End

Forms

[Ln]-P-anti

Isomerization

Regenerates for
next monomer

Click to download full resolution via product page

Synthesis of High trans-1,4-Polybutadiene
trans-1,4-Polybutadiene is a crystalline thermoplastic synthesized using catalyst systems

based on vanadium, titanium, or certain lanthanides.[9][10] Supported Ziegler-Natta catalysts,

such as TiCl₄ on MgCl₂, are effective for producing high trans-1,4-polybutadiene.[9] The

microstructure can be influenced by the presence of internal and external Lewis bases.

Data Presentation: Supported Titanium Catalyst System
Table 3: TiCl₄/MgCl₂ Catalysis for trans-1,4-Polybutadiene Synthesis
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Cataly
st
Syste
m

Al/Ti
Molar
Ratio

Al/LB
Molar
Ratio

Temp.
(°C)

Time
(h)

Yield
(%)

trans-
1,4 (%)

cis-1,4
(%)

1,2-
Vinyl
(%)

Cat-A¹
/ TEA /
CHPD

200 10 70 2 82 81.2 16.5 2.3

Cat-B² /

TEA /

CHPD

200 10 70 2 75 92.5 5.8 1.7

| Cat-C³ / TEA / CHPD | 200 | 10 | 70 | 2 | 78 | 88.6 | 9.3 | 2.1 |

Data adapted from reference[9]. Note: ¹Cat-A: No internal Lewis base (ILB). ²Cat-B: Diisobutyl

phthalate as ILB. ³Cat-C: Ethyl benzoate as ILB. TEA = Triethylaluminium. LB = External Lewis

Base (CHPD = cyclohexyl(methyl)dimethoxysilane).

Experimental Protocol: trans-1,4-Polybutadiene using
Supported TiCl₄
This protocol is a general representation based on methodologies for Ziegler-Natta

polymerization.[9]

Materials:

Supported TiCl₄/MgCl₂ catalyst (with or without an internal Lewis base)

Triethylaluminium (TEA) as a solution in hexane

Cyclohexyl(methyl)dimethoxysilane (CHPD) as an external Lewis base

1,3-Butadiene

Toluene (anhydrous)

Methanol (acidified with HCl)
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Nitrogen atmosphere, autoclave reactor

Procedure:

Reactor Preparation: Dry a stainless-steel autoclave reactor under vacuum with heating,

then purge thoroughly with dry nitrogen.

Component Addition:

Charge the reactor with anhydrous toluene.

Introduce the external Lewis base (CHPD), followed by the TEA solution.

Add the solid supported TiCl₄/MgCl₂ catalyst as a slurry in toluene.

Pressurize the reactor with nitrogen and stir the contents for a short pre-contact time (e.g.,

10-15 minutes) at room temperature.

Polymerization:

Heat the reactor to the desired polymerization temperature (e.g., 70°C).

Feed liquid 1,3-butadiene into the reactor to start the polymerization.

Maintain the temperature and stirring for the required duration (e.g., 2 hours). Monitor the

pressure, which will decrease as the monomer is consumed.

Termination and Isolation:

Vent any unreacted butadiene and cool the reactor.

Terminate the reaction by adding acidified methanol.

The polymer will precipitate. Filter the product, wash extensively with methanol, and then

dry in a vacuum oven at 50-60°C.

Synthesis of Syndiotactic 1,2-Polybutadiene (s-PB)
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Syndiotactic 1,2-polybutadiene is a thermoplastic elastomer with properties dependent on its

crystallinity.[11] It is typically synthesized using cobalt-based catalysts, often in the presence of

carbon disulfide (CS₂).[12] The polymerization can be carried out in solution or suspension.[13]

Data Presentation: Cobalt-Based Catalyst System for s-
PB
Table 4: Cobalt/CS₂ Catalysis for Syndiotactic 1,2-Polybutadiene Synthesis

Catalyst
System

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1,2-
Vinyl
(%)

Syndiot
acticity
(%)

Melting
Point
(°C)

Co(acac
)₂ / AlEt₃
/ CS₂

Toluene 20 1 High >95 >90
~205-
215

| CoBr₂ / AlEt₃ / H₂O / CS₂ | Toluene | 25 | 3 | 85 | 99.7 | ~95 | 209 |

Data compiled from typical conditions described in references[12] and other literature on s-PB

synthesis.

Experimental Protocol: Syndiotactic 1,2-Polybutadiene
This protocol is based on the established cobalt/CS₂ catalyst system.[12]

Materials:

Cobalt(II) carboxylate or acetylacetonate [Co(acac)₂]

Trialkylaluminium (e.g., Triethylaluminium, AlEt₃)

Carbon disulfide (CS₂)

1,3-Butadiene

Toluene (anhydrous)
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Methanol

Hydrogen peroxide (for post-treatment to reduce odor)[12]

Procedure:

Catalyst Preparation:

In a nitrogen-purged, dry reaction vessel, dissolve the cobalt compound in anhydrous

toluene.

Sequentially add the AlEt₃ and CS₂ solutions in toluene. The order of addition is critical

and should be optimized. Allow the components to react for a few minutes to form the

active catalyst.

Polymerization:

Cool the vessel to the desired reaction temperature (e.g., 20°C).

Introduce the 1,3-butadiene monomer into the catalyst solution.

The polymer often precipitates from the solution as it forms. Continue stirring for the

designated time (e.g., 1-3 hours).

Termination and Work-up:

Terminate the polymerization by adding methanol.

Filter the solid polymer and wash thoroughly with methanol.

To mitigate the odor from sulfur compounds, the polymerizate can be treated with

hydrogen peroxide.[12]

Dry the final s-PB product in a vacuum oven.

Synthesis of Isotactic 1,2-Polybutadiene (i-PB)
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Isotactic 1,2-polybutadiene is a crystalline polymer, but its synthesis is less common than that

of its syndiotactic counterpart.[3] Early work by Natta utilized chromium-based catalysts.[3]

More recently, specific nickel and titanium complexes have been shown to produce highly

isotactic 1,2-polybutadiene.[3][14]

Data Presentation: Nickel and Titanium Catalyst
Systems for i-PB
Table 5: Catalysis for Isotactic 1,2-Polybutadiene Synthesis

Catalyst
System

[Al]/[M]
Molar
Ratio

[Additiv
e]/[M]
Molar
Ratio

Temp.
(°C)

Time (h)
Yield
(%)

1,2-
Vinyl
(%)

Isotacti
city
(mm%)

NiBr₂(d
hbp)/MA
O/NBA¹[
3]

100 33 25 1 75 91.3 >99

| Ti[OSSO]/MAO²[14] | 1000 | - | 80 | 15 | 58 | >99 (3,4-ins) | >99 (mmmm) |

Data sourced from references[3] and[14]. Note: ¹M=Ni; Additive = 5-norbornene-2-methyl

amine (NBA). ²For the polymerization of 1-phenyl-1,3-butadiene, demonstrating high 3,4-regio-

and isoselectivity analogous to 1,2-isotactic control.

Experimental Protocol: Isotactic 1,2-Polybutadiene
using NiBr₂(dhbp)/MAO/NBA
This protocol is adapted from the procedure described for the isospecific 1,2-polymerization of

1,3-butadiene.[3]

Materials:

NiBr₂(dhbp) [dhbp = 6,6′-dihydroxy-2,2′-bipyridine]

Methylaluminoxane (MAO) as a solution in toluene
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5-norbornene-2-methyl amine (NBA) additive

1,3-Butadiene

Toluene (anhydrous)

Methanol (acidified)

Procedure:

Catalyst Preparation:

In a nitrogen-purged Schlenk flask, suspend the NiBr₂(dhbp) complex in anhydrous

toluene.

Add the MAO solution and stir for 5-10 minutes.

Add the NBA additive and stir for another 5 minutes. The molar ratios of Ni:MAO:NBA are

crucial for selectivity (e.g., 1:100:33).

Polymerization:

Introduce liquid 1,3-butadiene into the prepared catalyst mixture at the desired

temperature (e.g., 25°C).

Allow the polymerization to proceed with stirring for the specified time (e.g., 1 hour).

Termination and Isolation:

Terminate the reaction by adding a small amount of acidified methanol.

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

Filter the resulting polymer, wash with fresh methanol, and dry under vacuum.

Characterize the polymer using ¹³C NMR to confirm the high isotacticity (mm > 99%).[3]

Visualization: Stereochemical Control Logic
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Catalyst System Design

Resulting Polymer Microstructure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. mdpi.com [mdpi.com]

3. Polymerization of 1,3-butadiene catalyzed by Co( ii ) and Ni( ii ) complexes of 6,6′-
dihydroxy-2,2′-bipyridine ligands: 1,4- cis -polymerization versu ... - RSC Advances (RSC
Publishing) DOI:10.1039/D5RA00928F [pubs.rsc.org]

4. tandfonline.com [tandfonline.com]

5. pubs.rsc.org [pubs.rsc.org]

6. The enhanced catalytic performance of cobalt catalysts towards butadiene polymerization
by introducing a labile donor in a salen ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Synthesis of high cis -1,4 polybutadiene with narrow molecular weight distribution via a
neodymium-based binary catalyst - RSC Advances (RSC Publishing)
DOI:10.1039/C8RA02656D [pubs.rsc.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1212224?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212224?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-8994/16/1/18
https://www.mdpi.com/2227-9717/13/9/3002
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00928f
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00928f
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00928f
https://www.tandfonline.com/doi/abs/10.1080/00222338208056471
https://pubs.rsc.org/en/content/getauthorversionpdf/d1py01270c
https://pubmed.ncbi.nlm.nih.gov/24468706/
https://pubmed.ncbi.nlm.nih.gov/24468706/
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra02656d
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra02656d
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra02656d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. The enhanced catalytic performance of cobalt catalysts towards butadiene polymerization
by introducing a labile donor in a salen ligand - Dalton Transactions (RSC Publishing)
[pubs.rsc.org]

9. tandfonline.com [tandfonline.com]

10. pubs.acs.org [pubs.acs.org]

11. researchgate.net [researchgate.net]

12. US6956093B1 - Preparation of syndiotactic polybutadiene, rubber composition and tire
with rubber component - Google Patents [patents.google.com]

13. EP0877035A1 - Syndiotactic 1,2-polybutadiene synthesis - Google Patents
[patents.google.com]

14. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with
Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for the Stereoselective
Polymerization of 1,3-Butadiene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212224#stereoselective-polymerization-of-1-2-
butadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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